t-butyl(S)-5-hydroxy-2-(t-butoxycarbonylamino)-pentanoate
Overview
Description
The compound “t-butyl(S)-5-hydroxy-2-(t-butoxycarbonylamino)-pentanoate” is a complex organic molecule. It contains a t-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound likely involves the use of the BOC group as a protecting group for amines . The BOC group can be added to amines under various conditions, such as in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the BOC group, which is a carbamate protecting group commonly used in organic synthesis . The BOC group can be removed with strong acid (trifluoroacetic acid) or heat .Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .Scientific Research Applications
However, related research on compounds with similar functional groups or structural characteristics, such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and others, provides insight into the potential applications and importance of similar compounds in various fields. These studies often focus on aspects such as antioxidant properties, toxicology, environmental behavior, and biodegradation. For instance:
- Antioxidant Properties and Food Safety : BHA and BHT are extensively studied for their antioxidant properties, used in food preservation to prevent oxidative deterioration (Williams et al., 1999; Verhagen et al., 1991).
- Biodegradation and Environmental Impact : Studies on the biodegradation of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental behavior of such compounds, suggesting the relevance of research on similar chemical structures for understanding their fate in the environment (Thornton et al., 2020).
- Synthetic and Catalytic Applications : Research on the use of metal cation-exchanged clay as catalysts for organic synthesis provides insights into the potential chemical applications and synthetic routes involving similar compounds (Tateiwa & Uemura, 1997).
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It’s known that tert-butoxycarbonyl (boc) groups are often used to protect amines in organic synthesis . This suggests that the compound might interact with its targets by releasing the protected amine group under specific conditions, which then participates in further biochemical reactions.
Biochemical Pathways
Given its structure, it may be involved in amino acid metabolism or protein synthesis, as boc-protected amino acids are commonly used in peptide synthesis .
Pharmacokinetics
The presence of the boc group might influence its bioavailability, as boc groups are known to enhance the lipophilicity of compounds, potentially improving their absorption and distribution .
Result of Action
Based on its structure and the common use of boc-protected amino acids in peptide synthesis , it can be inferred that this compound might play a role in the synthesis of specific peptides or proteins.
Properties
IUPAC Name |
tert-butyl (2S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)10(8-7-9-16)15-12(18)20-14(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,18)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPHMFKKFOZSK-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCO)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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